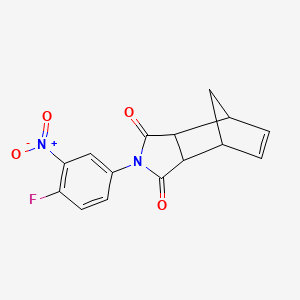

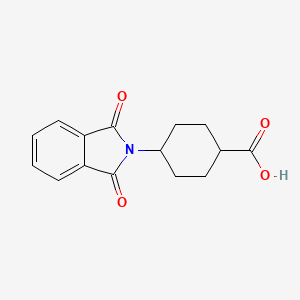

2-(4-氟-3-硝基苯基)-3a,4,7,7a-四氢-1H-4,7-甲烷异吲哚-1,3-二酮

描述

“2-(4-Fluoro-3-nitrophenyl)acetic acid” is a compound with the CAS Number: 192508-36-4 and a molecular weight of 199.14 . It’s a yellow to brown solid stored in a refrigerator . It’s used in various chemical reactions and has applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

Synthesis Analysis

The synthesis of “2-(4-Fluoro-3-nitrophenyl)acetic acid” involves treating a 0°C solution of 4-fluorophenylacetic acid in H2SO4 dropwise with nitric acid and stirring for 1 hour . The mixture is then poured onto ice, extracted with DCM, washed with brine, dried over MgSO4, and concentrated to dryness to afford the title compound .Molecular Structure Analysis

The InChI Code for “2-(4-Fluoro-3-nitrophenyl)acetic acid” is 1S/C8H6FNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) .Chemical Reactions Analysis

“4-fluoro-3-nitrophenyl azide” is one of the oldest photolinkers used for photoaffinity labeling . It’s known for its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .Physical and Chemical Properties Analysis

“2-(4-Fluoro-3-nitrophenyl)acetic acid” has a molecular weight of 199.14 and is a yellow to brown solid .科学研究应用

硝基苯基衍生物在环境化学中的应用

硝基苯基化合物因其环境存在和分析检测方法而被广泛研究。例如,一篇关于大气中硝化酚类的综述强调了理解硝基苯基衍生物的来源、形成机制和环境影响的重要性。这些化合物可能来自燃烧过程和农药水解,影响空气质量和人体健康。高效液相色谱 (HPLC) 和气相色谱-质谱 (GC-MS) 等先进分析技术对于它们在环境样品中的检测和定量至关重要 (Harrison 等人,2005)。

氟化化合物在材料科学中的应用

氟化化合物表现出独特的特性,有益于材料科学应用。Hird (2007) 的综述讨论了氟取代基对液晶的影响,强调了它在改变熔点、中间相形态和介电各向异性等物理性质中的作用。将氟原子掺入液晶中可以针对特定应用(包括高性能显示器和光学器件)定制材料 (Hird, 2007)。

在分子成像中的应用

有机荧光团(包括氟化衍生物)的毒性和生物相容性是分子成像中的关键考虑因素。一篇关于广泛使用的荧光团毒性的文献综述强调了在临床应用前进行彻底评估的必要性。尽管存在担忧,但分子成像探针中通常使用的低剂量通常低于毒性阈值,有助于实时癌症检测和诊断 (Alford 等人,2009)。

作用机制

Target of Action

The primary target of this compound is the penicillin-binding protein in Klebsiella pneumoniae . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial agents .

Mode of Action

The compound interacts with its target by stabilizing the molecule in the target enzyme at the site . This interaction likely inhibits the normal function of the penicillin-binding protein, leading to cell lysis .

Biochemical Pathways

This disruption could lead to cell lysis and death .

Pharmacokinetics

A related compound, 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, has been shown to have an excellent pharmacokinetic profile, indicating good parameters for oral use

Result of Action

The primary result of the compound’s action is the lysis of Klebsiella pneumoniae cells . This is due to the disruption of the cell wall synthesis process, which leads to cell death .

安全和危害

未来方向

属性

IUPAC Name |

4-(4-fluoro-3-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O4/c16-10-4-3-9(6-11(10)18(21)22)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h1-4,6-8,12-13H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQWJRXWXQPCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401125855 | |

| Record name | 2-(4-Fluoro-3-nitrophenyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344912-40-9 | |

| Record name | 2-(4-Fluoro-3-nitrophenyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344912-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-3-nitrophenyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Allyl N-[(1H-indol-7-yl)methyl]amine](/img/structure/B3130825.png)